molecular formula C35H24 B14179420 2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene] CAS No. 928704-87-4

2',7'-Di(naphthalen-1-yl)spiro[cyclopropane-1,9'-fluorene]

Cat. No.: B14179420
CAS No.: 928704-87-4
M. Wt: 444.6 g/mol
InChI Key: INVGSJYXSHJREI-UHFFFAOYSA-N
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Description

2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] is a chemical compound known for its unique spiro structure, which incorporates a cyclopropane ring fused to a fluorene core with naphthalene substituents at the 2’ and 7’ positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] typically involves a multi-step process. One common method starts with the preparation of the fluorene core, followed by the introduction of the cyclopropane ring and the attachment of the naphthalene groups. Key steps may include:

Industrial Production Methods

While specific industrial production methods for 2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, scaling up the reactions, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)

    Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, halogens (Cl₂, Br₂) for halogenation

Major Products Formed

    Oxidation: Quinones, carboxylic acids

    Reduction: Reduced fluorene derivatives

    Substitution: Nitro, sulfonyl, or halogenated naphthalene derivatives

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,7’-Di(naphthalen-1-yl)spiro[cyclopropane-1,9’-fluorene] is unique due to its specific combination of a cyclopropane ring and naphthalene substituents, which confer distinct electronic and thermal properties. This makes it particularly suitable for high-performance optoelectronic devices, where stability and efficiency are critical .

Properties

CAS No.

928704-87-4

Molecular Formula

C35H24

Molecular Weight

444.6 g/mol

IUPAC Name

2',7'-dinaphthalen-1-ylspiro[cyclopropane-1,9'-fluorene]

InChI

InChI=1S/C35H24/c1-3-11-27-23(7-1)9-5-13-29(27)25-15-17-31-32-18-16-26(22-34(32)35(19-20-35)33(31)21-25)30-14-6-10-24-8-2-4-12-28(24)30/h1-18,21-22H,19-20H2

InChI Key

INVGSJYXSHJREI-UHFFFAOYSA-N

Canonical SMILES

C1CC12C3=C(C=CC(=C3)C4=CC=CC5=CC=CC=C54)C6=C2C=C(C=C6)C7=CC=CC8=CC=CC=C87

Origin of Product

United States

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